Cas no 1563391-36-5 (3-5-(2-methylcyclopropyl)furan-2-ylprop-2-enal)

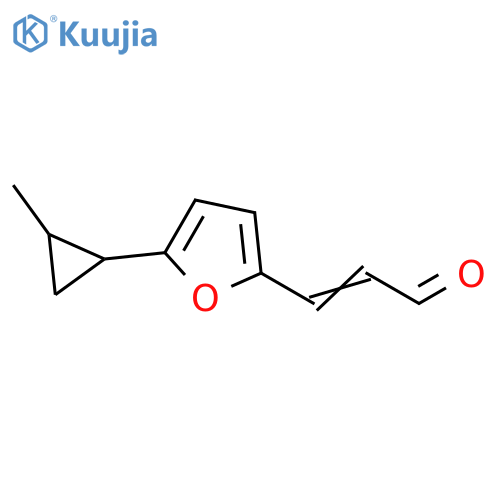

1563391-36-5 structure

商品名:3-5-(2-methylcyclopropyl)furan-2-ylprop-2-enal

3-5-(2-methylcyclopropyl)furan-2-ylprop-2-enal 化学的及び物理的性質

名前と識別子

-

- 2-Propenal, 3-[5-(2-methylcyclopropyl)-2-furanyl]-

- 3-(5-(2-Methylcyclopropyl)furan-2-yl)acrylaldehyde

- 3-5-(2-methylcyclopropyl)furan-2-ylprop-2-enal

-

- インチ: 1S/C11H12O2/c1-8-7-10(8)11-5-4-9(13-11)3-2-6-12/h2-6,8,10H,7H2,1H3

- InChIKey: AFSVDTUMQPKXAA-UHFFFAOYSA-N

- ほほえんだ: C(=O)C=CC1=CC=C(C2CC2C)O1

3-5-(2-methylcyclopropyl)furan-2-ylprop-2-enal 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1837718-5.0g |

3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enal |

1563391-36-5 | 5.0g |

$3147.0 | 2023-07-10 | ||

| Enamine | EN300-1837718-5g |

3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enal |

1563391-36-5 | 5g |

$1406.0 | 2023-09-19 | ||

| Enamine | EN300-1837718-0.05g |

3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enal |

1563391-36-5 | 0.05g |

$407.0 | 2023-09-19 | ||

| Enamine | EN300-1837718-10.0g |

3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enal |

1563391-36-5 | 10.0g |

$4667.0 | 2023-07-10 | ||

| Enamine | EN300-1837718-0.1g |

3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enal |

1563391-36-5 | 0.1g |

$427.0 | 2023-09-19 | ||

| Enamine | EN300-1837718-2.5g |

3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enal |

1563391-36-5 | 2.5g |

$949.0 | 2023-09-19 | ||

| Enamine | EN300-1837718-10g |

3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enal |

1563391-36-5 | 10g |

$2085.0 | 2023-09-19 | ||

| Enamine | EN300-1837718-0.5g |

3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enal |

1563391-36-5 | 0.5g |

$465.0 | 2023-09-19 | ||

| Enamine | EN300-1837718-1g |

3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enal |

1563391-36-5 | 1g |

$485.0 | 2023-09-19 | ||

| Enamine | EN300-1837718-1.0g |

3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enal |

1563391-36-5 | 1.0g |

$1086.0 | 2023-07-10 |

3-5-(2-methylcyclopropyl)furan-2-ylprop-2-enal 関連文献

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

1563391-36-5 (3-5-(2-methylcyclopropyl)furan-2-ylprop-2-enal) 関連製品

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量